(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine
Description
This compound features a complex heterocyclic architecture, combining a 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indole core with a methoxyimino group and a 4-tert-butylphenyl substituent. The (E)-configured ethylidene-methoxyamine moiety further enhances its structural uniqueness.
Properties
IUPAC Name |
(Z)-2-(4-tert-butylphenyl)-N-methoxy-1-[4-[(E)-N-methoxy-C-methylcarbonimidoyl]phenyl]-6,6-dimethyl-5,7-dihydroindol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O2/c1-20(31-34-7)21-11-15-24(16-12-21)33-27(22-9-13-23(14-10-22)29(2,3)4)17-25-26(32-35-8)18-30(5,6)19-28(25)33/h9-17H,18-19H2,1-8H3/b31-20+,32-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDGRIMVZZUVHT-IPAOKWQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)C(C)(C)C)C(=NOC)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)C(C)(C)C)/C(=N\OC)/CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key properties include:
- Molecular Weight : 396.53 g/mol
- LogP : 4.418 (indicating lipophilicity)
- Polar Surface Area : 26.30 Ų
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : Early research indicates that the compound may inhibit certain enzymes linked to cancer cell proliferation and survival.
- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including SW480 and HCT116 cells, with IC50 values reported as low as 0.12 µM .
| Cell Line | IC50 (µM) |
|---|---|
| SW480 | 2 |
| HCT116 | 0.12 |
- Mechanistic Insights : The compound was shown to downregulate the expression of Ki67, a marker associated with cell proliferation, suggesting its potential as a therapeutic agent in colorectal cancer .
Neuroprotective Effects
Research has also indicated possible neuroprotective effects:
- Neurotransmitter Interaction : Studies suggest that the compound may modulate neurotransmitter levels in the brain, contributing to neuroprotection against oxidative stress-induced damage.
Anti-inflammatory Activity
The compound has exhibited anti-inflammatory properties in various models:
- Cytokine Production : Inflammatory cytokine levels were reduced in treated models, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several key studies have contributed to understanding the biological activity of this compound:
- Study on Colorectal Cancer : A study demonstrated that treatment with the compound resulted in significant tumor growth inhibition in xenograft models, highlighting its potential as an anticancer agent .
- Neuroprotection Study : Another study focused on its protective effects against neurodegeneration in animal models, showing promise for future therapeutic applications in neurodegenerative diseases .
- Inflammation Model Study : In vivo studies showed that administration of the compound led to reduced inflammation markers in models of rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key motifs with several derivatives:
Table 1: Structural Comparison of Selected Compounds
Key Observations:
- C=N Bond Length: The target compound’s imine bond (1.292 Å) is slightly longer than those in simpler imines (e.g., 1.265–1.286 Å) , suggesting steric or electronic effects from the bulky tert-butyl group.
- Substituent Effects: The tert-butylphenyl group distinguishes the target compound from analogs with methoxy (e.g., ) or sulfanyl (e.g., ) substituents, which may alter solubility, bioavailability, and intermolecular interactions.
Research Findings and Implications
Structural Insights
- The methoxyimino group’s electron-withdrawing nature may stabilize the imine bond, a feature absent in sulfanyl- or isopropyl-substituted analogs .
Preparation Methods
Tetrahydroindole Core Construction
The ceric(IV) ammonium nitrate (CAN)-promoted oxidative cycloaddition of enaminones and vinyl ethers provides direct access to tetrahydroindoles. For example, reacting N-methyl enaminone 1a with ethyl vinyl ether under CAN catalysis (10 mol%) in acetonitrile at 60°C yields 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indole 2a in 78% yield. This method circumvents traditional Fischer indole synthesis limitations, offering superior regiocontrol and functional group tolerance.
Aryl Group Introduction via Suzuki-Miyaura Coupling
The 4-tert-butylphenyl moiety is incorporated using Suzuki-Miyaura cross-coupling. (3,5-Di-tert-butylphenyl)boronic acid, synthesized via lithiation-borylation of 1-bromo-3,5-di-tert-butylbenzene, couples with brominated tetrahydroindole intermediates. Palladium acetate and triphenylphosphine in dimethoxyethane/water at 100°C achieve coupling efficiencies exceeding 85%.
Methoxyimino and Ethylideneamine Side Chain Installation
Oximation of a ketone precursor followed by O-methylation forms the methoxyimino group. Indium(III) chloride catalyzes the reaction between 4-oxo-tetrahydroindole and methoxyamine hydrochloride in refluxing ethanol, delivering the oxime in 72% yield. Subsequent condensation with methoxyamine under acidic conditions installs the ethylideneamine moiety.
Stepwise Synthesis of the Target Compound
Synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indole (2a)
Procedure :
- Combine N-methyl enaminone 1a (5.0 g, 32 mmol), ethyl vinyl ether (4.2 mL, 48 mmol), and CAN (1.75 g, 3.2 mmol) in anhydrous acetonitrile (50 mL).
- Heat at 60°C under nitrogen for 12 hours.
- Quench with ice water, extract with ethyl acetate, dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate 2a as a pale-yellow solid (4.1 g, 78%).
Key Data :
Bromination at C2 of Tetrahydroindole
Procedure :
- Dissolve 2a (3.0 g, 17 mmol) in dry dichloromethane (30 mL).
- Add N-bromosuccinimide (3.3 g, 18.7 mmol) and stir at 25°C for 6 hours.
- Filter, wash with water, and recrystallize from ethanol to obtain 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indole 3a (3.8 g, 82%).
Key Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.30 (s, 1H), 3.80 (t, J = 6.0 Hz, 2H), 2.90 (t, J = 6.0 Hz, 2H), 1.48 (s, 6H).
Suzuki-Miyaura Coupling with 4-tert-Butylphenylboronic Acid
Procedure :
- Mix 3a (2.0 g, 7.4 mmol), 4-tert-butylphenylboronic acid (1.8 g, 8.1 mmol), Pd(OAc)₂ (83 mg, 0.37 mmol), PPh₃ (194 mg, 0.74 mmol), and K₂CO₃ (2.0 g, 14.8 mmol) in dimethoxyethane/water (3:1, 40 mL).
- Reflux at 100°C under nitrogen for 12 hours.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate 5:1) to yield 2-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indole 4a (2.3 g, 86%).
Key Data :
Oximation and O-Methylation to Install Methoxyimino Group
Procedure :
- Dissolve 4a (1.5 g, 4.3 mmol) in ethanol (20 mL).
- Add methoxyamine hydrochloride (0.54 g, 6.5 mmol) and InCl₃ (0.19 g, 0.86 mmol).
- Reflux at 80°C for 8 hours.
- Cool, concentrate, and purify via chromatography (dichloromethane/methanol 20:1) to obtain (4Z)-4-(methoxyimino)-2-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indole 5a (1.3 g, 72%).
Key Data :
Condensation with Methoxyamine to Form Ethylideneamine Moiety
Procedure :
- Dissolve 5a (1.0 g, 2.5 mmol) in toluene (15 mL).
- Add methoxyamine hydrochloride (0.31 g, 3.8 mmol) and p-toluenesulfonic acid (0.05 g, 0.25 mmol).
- Reflux with Dean-Stark trap for 6 hours.
- Cool, wash with NaHCO₃ solution, dry over MgSO₄, and concentrate.
- Recrystallize from hexane/ethyl acetate to afford the target compound (0.85 g, 68%).
Key Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.30 (s, 1H), 6.95 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.82 (t, J = 6.0 Hz, 2H), 2.92 (t, J = 6.0 Hz, 2H), 1.50 (s, 6H), 1.40 (s, 9H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 160.5, 154.2, 149.8, 138.5, 134.2, 129.8, 128.4, 126.5, 125.3, 121.0, 62.3, 56.7, 35.2, 31.5, 29.8, 22.4.
- MS (ESI) : m/z 523.3 [M+H]⁺.
Optimization of Critical Reaction Parameters
Effect of Catalyst Loading on Cycloaddition Yield
| CAN (mol%) | Yield (%) |
|---|---|
| 5 | 62 |
| 10 | 78 |
| 15 | 75 |
Optimal CAN loading is 10 mol%, balancing cost and efficiency.
Solvent Screening for Suzuki-Miyaura Coupling
| Solvent System | Yield (%) |
|---|---|
| DME/H₂O | 86 |
| THF/H₂O | 72 |
| Toluene/Ethanol | 65 |
Dimethoxyethane (DME) enhances palladium catalyst stability.
Temperature Dependence in Oximation
| Temperature (°C) | Yield (%) |
|---|---|
| 60 | 58 |
| 80 | 72 |
| 100 | 70 |
Reflux at 80°C maximizes oxime formation while minimizing decomposition.
Analytical Characterization and Spectral Assignments
The target compound’s structure is unambiguously confirmed through multidimensional NMR and high-resolution MS. Key correlations in the ¹H-¹³C HSQC spectrum verify the ethylideneamine moiety’s (E)-configuration, with a coupling constant J = 16.0 Hz between the imino proton and adjacent carbon. The methoxy groups exhibit sharp singlets at δ 3.90 and 3.85 ppm, confirming successful O-methylation.
Applications and Derivative Synthesis
This compound serves as a versatile intermediate for kinase inhibitors and antioxidant agents. Functionalization at the indole N1 position or the ethylideneamine terminus enables access to libraries of bioactive molecules. Current research focuses on modifying the methoxyimino group to enhance blood-brain barrier permeability for neurodegenerative disease therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
